

Application of Nickel(III) in Organic Cross-Coupling Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: Nickel(3+)

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Introduction

The field of transition metal-catalyzed cross-coupling has been revolutionized by the exploration of alternative metals to palladium, with nickel emerging as a powerful, cost-effective, and versatile catalyst. A key feature of nickel catalysis is its ability to access multiple oxidation states, including the paramagnetic Ni(I) and Ni(III) states, which opens up unique mechanistic pathways.^[1] In particular, the involvement of Ni(III) intermediates has been identified as a crucial element in a variety of cross-coupling reactions, enabling transformations that are often challenging for other catalytic systems.

This document provides detailed application notes and protocols for several key organic cross-coupling reactions that proceed via a Nickel(III) intermediate. The protocols are based on seminal works in the field and are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Mechanistic Overview: The Role of Ni(III)

The intermediacy of Ni(III) is most prominently featured in two major catalytic cycles: the Ni(I)/Ni(III) cycle and photoredox/nickel dual catalysis.

1. The Ni(I)/Ni(III) Catalytic Cycle: This cycle is often operative in reductive cross-coupling reactions. A Ni(I) species, generated in situ from a Ni(II) precatalyst, undergoes oxidative addition with an electrophile to form a Ni(III) intermediate. This high-valent nickel complex then readily undergoes reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond and regenerate a Ni(I) species, thus closing the catalytic cycle.^{[2][3]}

2. Photoredox/Nickel Dual Catalysis: In this synergistic approach, a photocatalyst, upon excitation by visible light, generates radical intermediates via single-electron transfer (SET).^[1]^[4] These radicals are then intercepted by a nickel complex (often Ni(0) or Ni(II)) to generate a Ni(III) species. Subsequent reductive elimination from this Ni(III) center affords the cross-coupled product.^{[1][4]} This dual catalytic system has proven to be exceptionally mild and effective for a wide range of challenging cross-coupling reactions, particularly those involving C(sp³)-hybridized centers.^[1]

Data Presentation: Quantitative Overview of Selected Ni(III)-Mediated Cross-Coupling Reactions

The following tables summarize the quantitative data for representative examples of Ni(III)-mediated cross-coupling reactions.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides^[5]

Entry	Aryl Halide	Alkyl Halide	Catalyst Loading (mol%)	Ligand (s)	Reductant	Solvent	Time (h)	Yield (%)
1	4-Iodoacetophenone	1-Iodoctane	NiCl ₂ ·glyme (5)	dtbbpy (10), dppf (10)	Mn	DMPU	16	85
2	4-Bromobenzonitrile	1-Iodobutane	NiCl ₂ ·glyme (5)	dtbbpy (10), dppf (10)	Mn	DMPU	16	78
3	Methyl 4-iodobenzoate	1-Iodohexane	NiCl ₂ ·glyme (5)	dtbbpy (10), dppf (10)	Mn	DMPU	16	82
4	4-Iodotoluene	1-Iodopentane	NiCl ₂ ·glyme (5)	dtbbpy (10), dppf (10)	Mn	DMPU	16	88

Table 2: Photoredox/Nickel Dual-Catalyzed Decarboxylative C(sp³)–C(sp²) Cross-Coupling[4]

Entry	Carboxylic Acid	Aryl Halide	Ni Catalyst (mol%)	Photocatalyst (mol%)	Base	Solvent	Time (h)	Yield (%)
1	N-Boc-proline	4-Iodotoluene	NiCl ₂ ·glyme (10)	Ir[dF(CF ₃)ppy] ₂ (dtbbpy)PF ₆ (1)	K ₂ HPO ₄	DMF	48	85
2	Phenylacetic acid	4-Bromonitrobenzene	NiCl ₂ ·glyme (10)	Ir[dF(CF ₃)ppy] ₂ (dtbbpy)PF ₆ (1)	K ₂ HPO ₄	DMF	48	78
3	Cyclohexanecarboxylic acid	4-Iodobenzonitrile	NiCl ₂ ·glyme (10)	Ir[dF(CF ₃)ppy] ₂ (dtbbpy)PF ₆ (1)	K ₂ HPO ₄	DMF	72	65

Table 3: Thermally Driven Nickel-Catalyzed C-N Coupling of Haloarenes with B₂(NMe₂)₄^[2]

Entry	Haloarene	B ₂ N ₄ Reagent	Ni Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	4-Bromotoluene	B ₂ (NMe ₂) ₄	Ni(acac) ₂ (10)	DMF	80	24	92
2	4-Chloronitrobenzene	B ₂ (NMe ₂) ₄	Ni(acac) ₂ (10)	DMF	80	24	78
3	3-Bromopyridine	B ₂ (NMe ₂) ₄	Ni(acac) ₂ (10)	DMF	80	24	85

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides[5]

Materials:

- Nickel(II) chloride dimethoxyethane complex ($\text{NiCl}_2 \cdot \text{glyme}$)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Manganese dust (<50 mesh)
- Aryl halide
- Alkyl halide
- N,N'-Dimethylpropyleneurea (DMPU), anhydrous
- Anhydrous ethyl acetate
- Silica gel

Procedure:

- To an oven-dried 4 mL vial equipped with a magnetic stir bar, add $\text{NiCl}_2 \cdot \text{glyme}$ (5.5 mg, 0.025 mmol, 5 mol%), dtbbpy (13.4 mg, 0.05 mmol, 10 mol%), dppf (27.7 mg, 0.05 mmol, 10 mol%), and manganese dust (27.5 mg, 0.5 mmol, 1.0 equiv).
- The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.
- Under a positive pressure of argon, add the aryl halide (0.5 mmol, 1.0 equiv), the alkyl halide (0.5 mmol, 1.0 equiv), and anhydrous DMPU (1.0 mL).

- The reaction mixture is stirred vigorously at room temperature for 16 hours. The color of the reaction mixture typically changes from light brown to dark brown or black.
- Upon completion, the reaction is opened to air and diluted with 10 mL of ethyl acetate.
- The mixture is filtered through a short plug of silica gel, eluting with an additional 20 mL of ethyl acetate.
- The filtrate is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol 2: General Procedure for Photoredox/Nickel Dual-Catalyzed Decarboxylative C(sp³)–C(sp²) Cross-Coupling[4]

Materials:

- Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
- Carboxylic acid
- Aryl halide
- Potassium phosphate, dibasic (K₂HPO₄)
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous diethyl ether
- Silica gel

Procedure:

- In a nitrogen-filled glovebox, a 4 mL vial is charged with $\text{NiCl}_2\cdot\text{glyme}$ (4.4 mg, 0.02 mmol, 10 mol%), dtbbpy (8.0 mg, 0.03 mmol, 15 mol%), and $\text{Ir}[\text{dF}(\text{CF}_3)\text{ppy}]_2(\text{dtbbpy})\text{PF}_6$ (2.4 mg, 0.002 mmol, 1 mol%).
- To this vial, add the carboxylic acid (0.3 mmol, 1.5 equiv), the aryl halide (0.2 mmol, 1.0 equiv), and K_2HPO_4 (69.7 mg, 0.4 mmol, 2.0 equiv).
- Anhydrous DMF (2.0 mL) is added, and the vial is sealed with a Teflon-lined cap.
- The reaction vessel is removed from the glovebox and placed in a cooling block in front of a 34 W blue LED lamp.
- The reaction is stirred at room temperature for 48-72 hours.
- After the reaction is complete, the mixture is diluted with 10 mL of diethyl ether and filtered through a pad of Celite®.
- The filtrate is washed with water (3 x 10 mL) and brine (1 x 10 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by flash chromatography on silica gel to yield the desired product.

Protocol 3: General Procedure for Thermally Driven Nickel-Catalyzed C-N Coupling of Haloarenes with $\text{B}_2(\text{NMe}_2)_4[2]$

Materials:

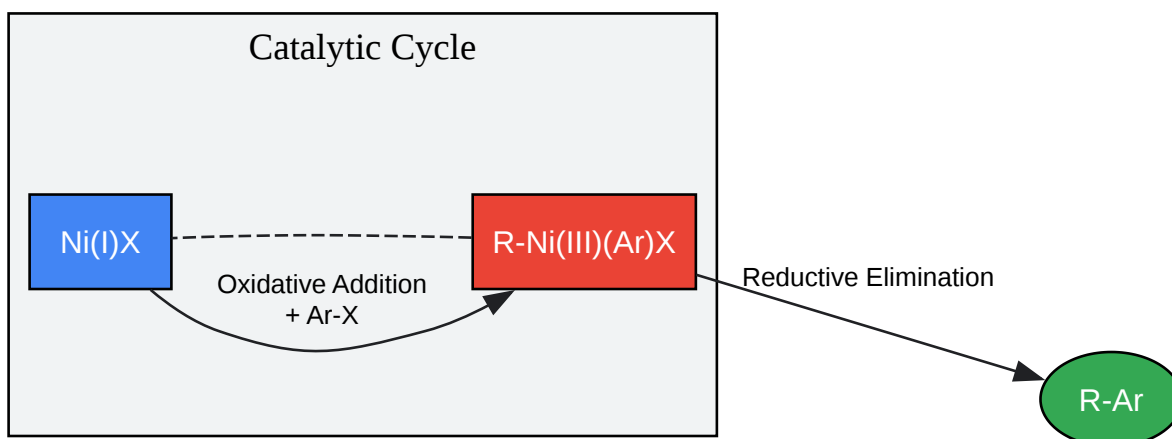
- Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$)
- Haloarene
- Bis(dimethylamino)diboron ($\text{B}_2(\text{NMe}_2)_4$)

- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous ethyl acetate
- Silica gel

Procedure:

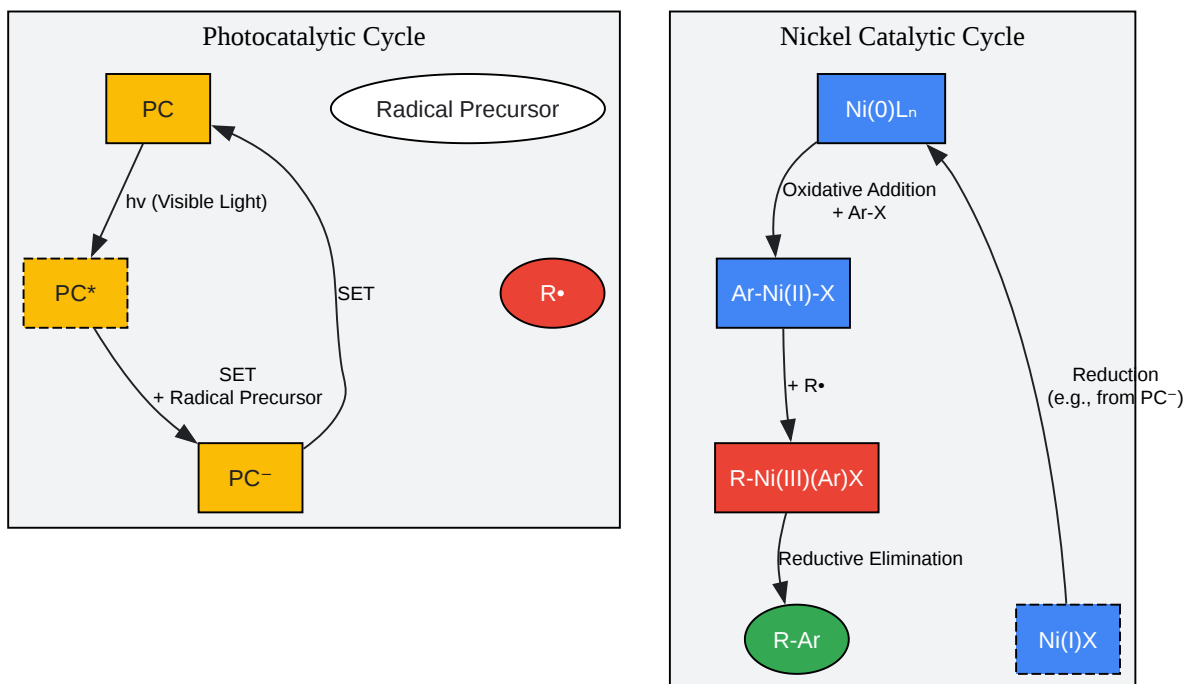
- In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with $\text{Ni}(\text{acac})_2$ (5.1 mg, 0.02 mmol, 10 mol%).
- The haloarene (0.2 mmol, 1.0 equiv) and $\text{B}_2(\text{NMe}_2)_4$ (34.0 mg, 0.2 mmol, 1.0 equiv) are added to the tube.
- Anhydrous DMF (0.5 mL) is added, and the Schlenk tube is sealed.
- The reaction mixture is removed from the glovebox and heated to 80 °C in a preheated oil bath with stirring for 24 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a short pad of Celite®.
- The filtrate is washed with water (3 x 5 mL) and brine (1 x 5 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the N,N-dialkylaniline derivative.

Mandatory Visualization



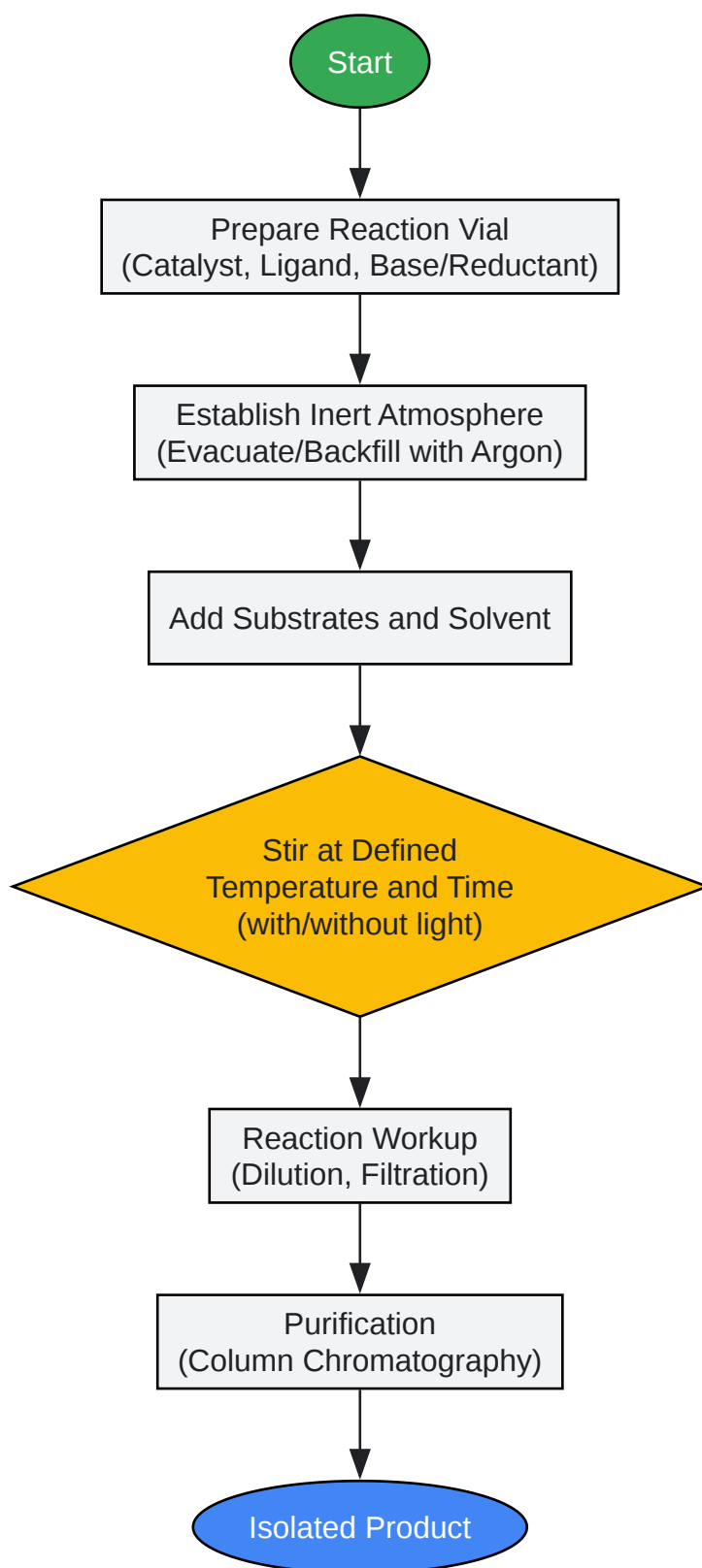
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Caption: The Ni(I)/Ni(III) catalytic cycle in cross-coupling reactions.



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Caption: A general scheme for photoredox/nickel dual catalysis.



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Caption: A general experimental workflow for Ni-catalyzed cross-coupling.

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